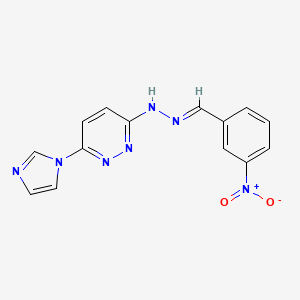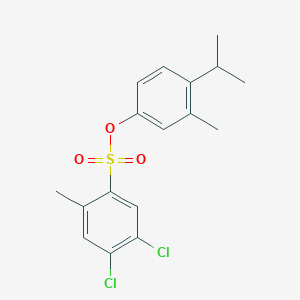
1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" is a derivative of the benzazepine class, which is a seven-membered heterocyclic compound containing nitrogen. The structure of benzazepines is known to be versatile, allowing for various substitutions that can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of benzazepine derivatives typically involves the cyclization of amino alcohols. For instance, 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized by cyclization followed by demethylation to introduce catecholic moieties . Another approach to synthesizing 1,4-disubstituted benzazepines involves reductive amination or the addition of Grignard reagents to oxazolidine derivatives . Although the specific synthesis of "1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" is not detailed, these methods provide a general framework for the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of benzazepine derivatives can be confirmed using techniques such as X-ray diffraction analysis. For example, the structures of certain diazepine-triones and chlorobenzo oxazolo diazepine-tetraones were unambiguously proven by this method . The presence of substituents like chloro, fluoro, or methyl groups can lead to variations in molecular conformation and intermolecular interactions, as seen in various substituted 1,4-epoxy-1-benzazepines .
Chemical Reactions Analysis
Benzazepine derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, the reactivity of benzoxazepin-ones in acidic or basic media has been described, which could be relevant for understanding the behavior of "1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. For example, the presence of halogen substituents can affect the lipophilicity of the compounds, which in turn can influence their biological activity . The crystal structures of various substituted 1,4-epoxy-1-benzazepines reveal how slight differences in molecular conformation can lead to different hydrogen-bonding patterns and solid-state arrangements .
科学的研究の応用
Heterocyclic Chemistry and Medicinal Applications
Heterocyclic compounds, including benzazepines and their derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. The structural features of these compounds, such as the presence of nitrogen heterocycles, enable them to interact with various biological targets, leading to potential therapeutic applications. For example, studies have highlighted the importance of 2,3-benzodiazepines and related structures in developing new medications for diseases without current effective treatments, including certain types of cancer and bacterial infections resistant to existing antibiotics (Földesi, Volk, & Milen, 2018).
Pharmacological Properties
1,5-Benzoxazepines, sharing a structural similarity with benzazepines, have been identified for their interesting pharmacological properties. These compounds exhibit significant anticancer, antibacterial, and antifungal activities, highlighting the potential of benzazepine derivatives in developing new drugs for treating neuronal disorders such as Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).
Environmental Impact and Remediation
The study of chlorobenzenes, compounds related to chlorobenzyl derivatives, in the environment emphasizes the need for understanding the fate and remediation strategies of potentially hazardous chemicals. Research has explored the environmental persistence of chlorobenzenes and their impact on ecosystems, as well as methods for their removal or degradation to mitigate environmental risks (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Synthetic Applications
The synthesis and functionalization of heterocyclic compounds, including benzazepines and their analogs, are of significant interest in organic chemistry. Techniques for synthesizing these compounds allow for the development of new materials and molecules with potential applications in various fields, including drug development and material science (Ibrahim, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-15-9-3-1-7-14(15)12-19-16-10-4-2-6-13(16)8-5-11-17(19)20/h1-4,6-7,9-10H,5,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHLAGQAHIMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2555559.png)

![2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555561.png)
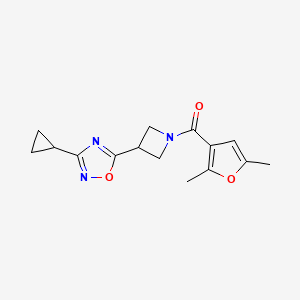
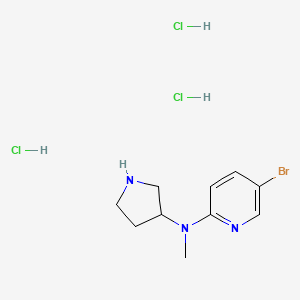

![Ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2555568.png)
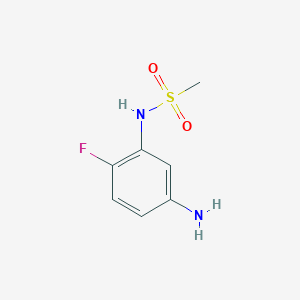
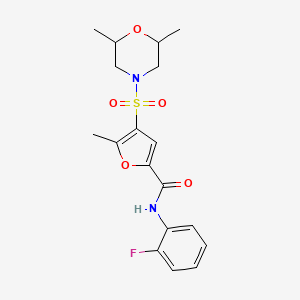
![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B2555572.png)
![[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2555574.png)
